Specific Scientific Field: Polymer Science
Summary of the Application: “Triethyl butane-1,2,4-tricarboxylate” is used as a plasticizer in Polylactic Acid (PLA). Plasticizers are additives that increase the plasticity or fluidity of a material .
Methods of Application: The compound is synthesized and blended into PLA. The influence of this plasticizer on the thermal and mechanical properties of PLA is then studied .
Specific Scientific Field: Biochemistry
Summary of the Application: “Triethyl butane-1,2,4-tricarboxylate” is potentially used as an inhibitor of glutamate carboxypeptidase II .
Methods of Application: The compound is used in conjunction with other ligands to inhibit the action of the enzyme glutamate carboxypeptidase II .
Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 274.31 g/mol. It is a triester derived from butane-1,2,4-tricarboxylic acid, where three ethyl groups replace the hydrogen atoms of the carboxylic acid functional groups. This compound is recognized for its structural complexity and potential utility in various chemical applications.
There is no current information available on the specific mechanism of action of TEBTC.
Limited information exists on the safety hazards associated with TEBTC. However, as a general guideline, esters can be flammable and may release irritating vapors upon decomposition. Carboxylic acids can be corrosive and may cause skin irritation. It is advisable to handle TEBTC with appropriate personal protective equipment (PPE) until more specific data becomes available [].
These reactions highlight its versatility as a reagent in organic synthesis.
Triethyl butane-1,2,4-tricarboxylate can be synthesized through several methods:
Triethyl butane-1,2,4-tricarboxylate has several applications in different fields:
Several compounds share structural similarities with triethyl butane-1,2,4-tricarboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethyl butane-1,2,4-tricarboxylate | Has three methyl groups instead of ethyl | |
Butane-1,2,4-tricarboxylic acid | Parent compound without esterification | |
Diethyl succinate | A diester with similar properties |
Triethyl butane-1,2,4-tricarboxylate is unique due to its specific arrangement of ethyl groups on a tricarboxylic backbone which may confer distinct physical and chemical properties compared to its analogs. Its larger size compared to diesters allows for potentially different reactivity patterns and applications in synthesis and formulation.